molecular formula C9H17NO2S B14494981 2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine CAS No. 63066-53-5

2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine

Cat. No.: B14494981
CAS No.: 63066-53-5
M. Wt: 203.30 g/mol
InChI Key: KLXUQIKJVOJBRB-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine is an organic compound that features a unique combination of a dioxane ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4-methanol with thiazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acids or bases to catalyze the reaction, and solvents such as dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxane-4-methanol
  • 2,5-Dimethyl-1,3-dioxan-4-yl)methanol

Uniqueness

2-(2,2-Dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine is unique due to the presence of both a dioxane ring and a thiazolidine ring in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

63066-53-5

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-dioxan-4-yl)-1,3-thiazolidine

InChI

InChI=1S/C9H17NO2S/c1-9(2)11-5-3-7(12-9)8-10-4-6-13-8/h7-8,10H,3-6H2,1-2H3

InChI Key

KLXUQIKJVOJBRB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCC(O1)C2NCCS2)C

Origin of Product

United States

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